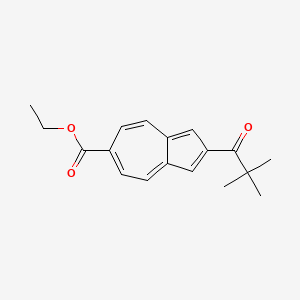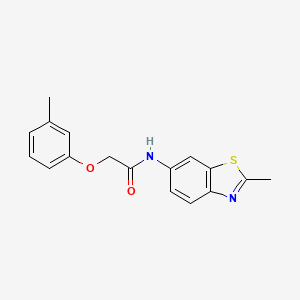
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.
Introduction of Methyl Group: The methyl group at the 2-position of the benzothiazole ring can be introduced via alkylation using methyl iodide and a base such as potassium carbonate.
Formation of Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting 3-methylphenol with chloroacetyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the phenoxyacetamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzothiazole or phenoxy rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of “N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity or selectivity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenoxyacetamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenoxy)acetamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-2-(2-methylphenoxy)acetamide
Uniqueness
The unique combination of the benzothiazole and phenoxyacetamide moieties, along with the specific substitution pattern, may confer distinct biological activities and physicochemical properties to “N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” compared to its analogs.
Propiedades
Número CAS |
782467-78-1 |
|---|---|
Fórmula molecular |
C17H16N2O2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-4-3-5-14(8-11)21-10-17(20)19-13-6-7-15-16(9-13)22-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20) |
Clave InChI |
HLOPKTPDNWPIOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Solubilidad |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
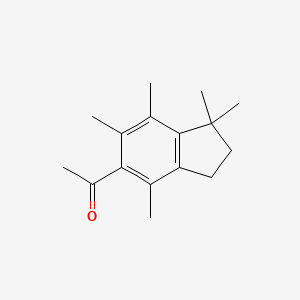
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
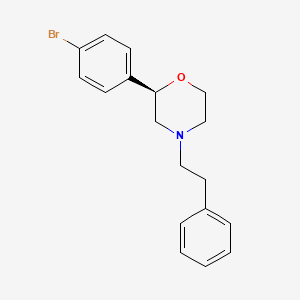

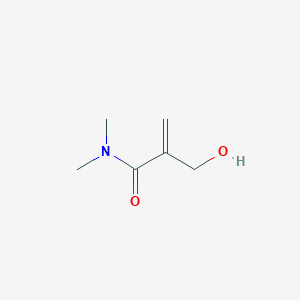
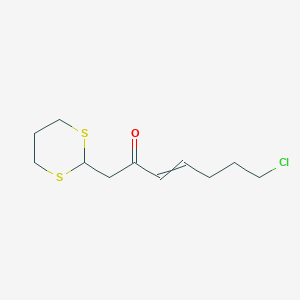
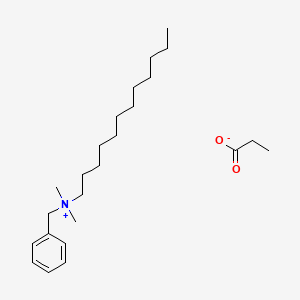

![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
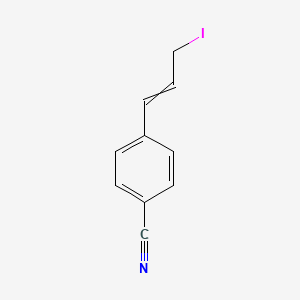
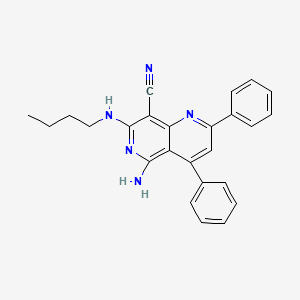
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
